(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H23NO2S2 and its molecular weight is 373.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Brain Imaging
The compound has been utilized in the synthesis of potential metabolites for brain imaging agents. Specifically, the synthesis involved the creation of hydroxy metabolites, which are critical for the development of brain imaging agents (Andersen et al., 1997).
Crystal Structure Studies
Research has been conducted on the gold(III) tetrachloride salt of L-cocaine, which is closely related to the chemical structure . This study focused on the intra- and intermolecular hydrogen bonding and the distorted square planar structure of the [AuCl4]− anion (Wood, Brettell, & Lalancette, 2007).
Enantiomerically Pure Derivatives
Enantiomerically pure bicyclic pyrrolidine derivatives have been synthesized from this compound. These derivatives are efficient chiral auxiliaries in Michael-type reactions, demonstrating its utility in asymmetrical syntheses (Martens & Lübben, 1991).
Analgesic Properties
A series of 1-phenyl-6-azabicyclo[3.2.1]octanes, closely related to the compound, were tested for their analgesic and narcotic antagonist activities. This highlights the potential therapeutic applications of such compounds in pain management and drug addiction treatment (Takeda et al., 1977).
Synthetic Methodologies
Research includes the development of novel synthetic methodologies for 1,5-disubstituted-6-azabicyclo[3.2.1]octanes, which are important in the synthesis of small ring analogues of natural compounds (Callis et al., 1996).
Molecular Configuration Analysis
The molecular configuration of related compounds has been investigated through X-ray crystallography. This includes studying the type of intermolecular hydrogen bonds and the spatial arrangement of functional groups (Wu et al., 2015).
Diastereoselective Synthesis
Studies have demonstrated the diastereoselective construction of 6-Oxa-2-azabicyclo[3.2.1]octane scaffolds from chiral α-hydroxyaldehyde derivatives. This highlights its importance in achieving stereochemical control in chemical synthesis (Mahía et al., 2017).
Nucleophilic Reactions
Research includes the reaction of 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents, which is vital for understanding the reactivity and potential applications of such compounds (Chlenov, Salamonov, & Tartakovskii, 1976).
Pharmaceutical Applications
The compound's structure has been investigated for potential pharmaceutical applications, such as in the synthesis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and its derivatives, which have implications in drug development (Izquierdo et al., 1991).
Neurokinin Receptor Antagonists
1-Phenyl-8-azabicyclo[3.2.1]octane ethers, structurally related to the compound, are known as neurokinin (NK1) receptor antagonists, suggesting potential therapeutic uses in treating conditions related to this receptor system (Huscroft et al., 2006).
Crystal and Molecular Structures
Further studies have focused on the crystal and molecular structures of diastereoisomers of related compounds, providing insights into their stereochemical properties and potential applications in chemical synthesis (Liu, Zhuo, & Chen, 1995).
Properties
IUPAC Name |
3-methylsulfanyl-8-(3-phenylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S2/c1-24-19-13-17-10-11-18(14-19)21(17)25(22,23)20-9-5-8-16(12-20)15-6-3-2-4-7-15/h2-9,12,17-19H,10-11,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHRHBYPLZWJCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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